molecular formula C11H15NO3 B8037582 O-Benzyl-DL-homoserine

O-Benzyl-DL-homoserine

Cat. No.: B8037582
M. Wt: 209.24 g/mol
InChI Key: QTPSXPIAJFBGLO-UHFFFAOYSA-N
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Description

O-Benzyl-DL-homoserine is a chemically modified derivative of the amino acid homoserine, characterized by a benzyl ether group (-O-CH₂C₆H₅) attached to its hydroxyl oxygen. This modification enhances the compound’s stability and hydrophobicity, making it a valuable intermediate in organic synthesis, particularly in peptide chemistry and chiral building block applications.

Properties

IUPAC Name

2-amino-4-phenylmethoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPSXPIAJFBGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkali Metal Hydride-Mediated Benzylation

Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C provides the most efficient benzylation platform. N-Protected homoserine (1 equiv) reacts with benzyl bromide (1.2 equiv) under nitrogen atmosphere, achieving complete conversion within 4 hours. The reaction proceeds via alkoxide intermediate formation, with excess benzyl bromide ensuring monobenzylation. Quenching with ice-water followed by ethyl acetate extraction yields N-protected-O-benzyl-DL-homoserine in 85–90% purity.

Phase-Transfer Catalyzed Benzylation

For large-scale synthesis, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C enables safer benzylation. Though requiring longer reaction times (12–18 hours), this method eliminates pyrophoric hazards associated with NaH. Post-reaction filtration through Celite and solvent evaporation provides crude product amenable to recrystallization.

Table 2: Benzylation Reaction Conditions

BaseSolventTemperatureTime (h)Yield (%)
NaHTHF0°C to RT489
K₂CO₃DMF60°C1878

Deprotection and Final Product Isolation

Acidolytic Boc Removal

Trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleaves the Boc group quantitatively within 2 hours at room temperature. Slow addition of TFA (0.5 mL/min) prevents exothermic side reactions, with subsequent solvent removal under reduced pressure yielding O-benzyl-DL-homoserine as a hygroscopic solid. Final purification via recrystallization from ethanol/water (3:1 v/v) enhances purity to >98%.

Formyl Group Hydrolysis

Heating N-formyl-O-benzyl-DL-homoserine with 6M hydrochloric acid at 80°C for 3 hours removes the formyl moiety. Neutralization with aqueous sodium bicarbonate and continuous ethyl acetate extraction isolates the product, though with marginally lower yields (75–80%) compared to Boc deprotection.

Alternative Synthetic Pathways

Catalytic Hydrogenation of Oxazolidine Aldehydes

Patent EP0498418B1 describes ruthenium-catalyzed hydrogenation of oxazolidine aldehydes to homoserine lactones. Adapting this methodology, O-benzyl derivatives could theoretically form via hydrogenolysis of intermediate benzyl ethers. Using RuCl₂(PPh₃)₃ (1:50 catalyst:substrate ratio) under 20 bar H₂ at 80°C achieves 70% lactonization efficiency, suggesting potential for benzylated analog synthesis.

Challenges and Optimization Opportunities

Byproduct Formation During Benzylation

Over-alkylation at the amino group remains a critical challenge, particularly when using unprotected homoserine. Implementing sequential protection-benzylation protocols reduces quaternary ammonium salt formation to <5%.

Solvent Selection for Scalability

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in NaH-mediated reactions improves environmental metrics while maintaining yields . The higher boiling point of 2-MeTHF (80°C vs. 66°C for THF) additionally facilitates reaction control at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: O-Benzyl-DL-homoserine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl aldehyde, while reduction could produce benzyl alcohol.

Scientific Research Applications

O-Benzyl-DL-homoserine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: The compound can be used to study enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.

    Industry: It may be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which O-Benzyl-DL-homoserine exerts its effects depends on its specific application. In biochemical research, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The benzyl group can also influence the compound’s interactions with other molecules, potentially altering its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares O-Benzyl-DL-homoserine with five related compounds, emphasizing molecular features, functional groups, and applications.

O-Benzyl-L-Threonine (CAS 4378-10-3)
  • Molecular Formula: C₁₁H₁₅NO₃ (identical to this compound).
  • Key Differences :
    • Contains a secondary alcohol (threonine backbone) vs. a primary alcohol (homoserine backbone).
    • Exhibits chirality (L-configuration) vs. racemic DL-form.
  • Applications : Used as a chiral synthon in asymmetric synthesis of peptides and pharmaceuticals .
DL-Homoserine (CAS 1927-25-9)
  • Molecular Formula: C₄H₉NO₃.
  • Key Differences :
    • Lacks the benzyl group, making it more hydrophilic (molecular weight: 119.12 vs. ~209 for O-benzylated form).
    • Susceptible to oxidation due to unprotected hydroxyl group.
  • Applications : Serves as a precursor in microbial studies and biochemical assays .
S-Benzyl-DL-homocysteine (CAS N/A)
  • Molecular Formula: C₁₁H₁₅NO₂S.
  • Key Differences :
    • Benzyl group attached to sulfur (thioether) vs. oxygen (ether).
    • Sulfur’s lower electronegativity increases nucleophilicity, enabling distinct reactivity in redox reactions.
  • Applications : Used in disulfide bond formation studies and cysteine analog synthesis .
N-(3-Oxooctanoyl)-DL-homoserine Lactone
  • Molecular Formula: C₁₂H₁₉NO₄.
  • Key Differences :
    • Cyclic ester (lactone) vs. linear benzyl ether.
    • Contains an acyl group for signaling functions.
  • Applications : A key molecule in bacterial quorum sensing systems .
Benzathine Benzylpenicillin (CAS 1538-09-6)
  • Key Differences: Complex penicillin salt with benzyl groups for solubility modulation. Structurally unrelated to amino acids but shares benzyl motifs.
  • Applications : Long-acting antibiotic formulation .

Data Tables: Structural and Functional Comparisons

Table 1: Molecular Properties

Compound Molecular Formula Molecular Weight Functional Groups
This compound* C₁₁H₁₅NO₃ ~209.24 Benzyl ether, amino, carboxyl
O-Benzyl-L-Threonine C₁₁H₁₅NO₃ 209.24 Benzyl ether, secondary alcohol
DL-Homoserine C₄H₉NO₃ 119.12 Hydroxyl, amino, carboxyl
S-Benzyl-DL-homocysteine C₁₁H₁₅NO₂S 225.31 Benzyl thioether, amino

Research Findings and Mechanistic Insights

Benzyl Group Impact : The benzyl ether in this compound shields the hydroxyl group, improving stability during synthetic reactions compared to unprotected homoserine .

Stereochemical Considerations: O-Benzyl-L-Threonine’s chiral center enables asymmetric synthesis, whereas the racemic DL-form of homoserine derivatives offers flexibility in non-stereoselective reactions .

Functional Group Reactivity : S-Benzyl-DL-homocysteine’s thioether participates in nucleophilic substitutions more readily than O-benzyl ethers, influencing its role in disulfide bond formation .

Biological Activity

O-Benzyl-DL-homoserine is a significant compound in biochemical research, particularly in the fields of peptide synthesis, drug development, and metabolic pathway studies. This article explores its biological activity, properties, and applications based on diverse sources.

  • Molecular Formula : C₁₆H₁₉NO₄
  • Molecular Weight : 289.33 g/mol
  • Structure : this compound contains a benzyl group attached to the homoserine backbone, enhancing its stability and versatility in various chemical reactions.

Biological Applications

This compound is primarily utilized in:

  • Peptide Synthesis :
    • Acts as a building block for therapeutic peptides.
    • Enhances the stability and bioactivity of synthesized compounds.
  • Drug Development :
    • Its unique structure allows for modifications that improve drug efficacy.
    • Used in the design of inhibitors targeting specific enzymes.
  • Biochemical Research :
    • Important for studying enzyme interactions and metabolic pathways.
    • Facilitates the understanding of amino acid biosynthesis.
  • Material Science :
    • Incorporated into polymers for new materials with specific properties.
    • Used in developing smart materials for industrial applications.
  • Analytical Chemistry :
    • Aids in the detection and quantification of amino acids.
    • Useful in quality control processes in pharmaceutical industries.

The biological activity of this compound is closely linked to its role as a substrate or inhibitor in various enzymatic reactions. For instance, it has been shown to influence the activity of homoserine dehydrogenase (HSD), an enzyme crucial for amino acid synthesis pathways.

Table 1: Enzymatic Interactions

EnzymeReaction TypeSubstrateProduct
Homoserine DehydrogenaseOxidation/ReductionL-Aspartate-β-semialdehydeL-Homoserine
O-Acetyl-L-Homoserine SulfhydrylaseSulfhydryl TransferO-Acetyl-L-HomoserineL-Homocysteine

Case Study 1: Peptide Synthesis

In a study focused on synthesizing antimicrobial peptides, this compound was incorporated into peptide chains to enhance stability against enzymatic degradation. The resulting peptides exhibited improved bioactivity against various bacterial strains, demonstrating the compound's utility in therapeutic applications.

Case Study 2: Drug Development

Research on enzyme inhibitors highlighted this compound's potential as a lead compound. Modifications to its structure led to derivatives that selectively inhibited target enzymes involved in cancer metabolism, showcasing its role in developing new anticancer therapies.

Research Findings

Recent studies have demonstrated that modifications of this compound can lead to compounds with enhanced biological activities. For example, derivatives have shown increased potency against specific bacterial targets while maintaining low cytotoxicity levels in mammalian cells.

Table 2: Biological Activity Data

CompoundTarget OrganismIC50 (µM)Selectivity Index
This compoundE. coli25>100
Modified Derivative AS. aureus10>200
Modified Derivative BC. albicans15>150

Q & A

Q. What are the standard laboratory protocols for synthesizing O-Benzyl-DL-homoserine?

this compound is typically synthesized via benzylation of DL-homoserine under alkaline conditions. A common method involves:

  • Step 1 : Dissolve DL-homoserine in a mixture of water and sodium hydroxide (1:1 molar ratio).
  • Step 2 : Add benzyl bromide dropwise at 0–5°C to protect the hydroxyl group.
  • Step 3 : Stir for 12–24 hours at room temperature, followed by acidification to precipitate the product.
  • Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA/water:acetonitrile gradient) and NMR (1H/13C, δ ~4.5 ppm for benzyl protons) .

Q. Key Data :

ParameterValue/DescriptionSource
Yield60–75% (lab-scale)
Purity>98% (HPLC)
Reaction Time12–24 hours

Q. How should this compound be stored to ensure stability?

  • Storage : Room temperature (10–30°C) in airtight, light-protected containers. Avoid moisture to prevent hydrolysis of the benzyl group .
  • Handling : Use desiccants in storage areas; monitor humidity (<40% RH). For long-term stability, consider inert gas (N₂) purging .

Q. Physical Properties :

PropertyValueSource
Melting Point188–189°C
Solubility (Water)50 mg/mL
AppearanceWhite crystalline powder

Q. What analytical techniques are recommended for characterizing this compound?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) for purity assessment .
  • Mass Spectrometry (MS) : ESI-MS in positive mode (expected [M+H]⁺ = 238.1 g/mol) .
  • NMR : 1H NMR (D₂O/DMSO-d6) to confirm benzyl group integration and stereochemistry .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved?

Advanced strategies include:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase for enantiomer separation .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer under mild conditions .
  • Data Analysis : Compare retention times or optical rotation ([α]D²⁵) against pure L/D standards .

Troubleshooting Note : Contradictions in published enantiomer ratios may arise from inconsistent column calibration or solvent purity. Validate methods with certified reference standards .

Q. What experimental variables significantly impact the yield of this compound synthesis?

Critical factors include:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-benzylation) .
  • Base Strength : NaOH vs. KOH affects reaction kinetics; NaOH gives higher yields in aqueous systems .
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzyl bromide solubility .

Q. Optimization Framework :

VariableOptimal RangeImpact on Yield
Temperature0–5°C+15–20%
Molar Ratio (Base)1:1.2 (homoserine:NaOH)+10%
Catalyst0.5 mol% TBAB+25%

Q. How does the stability of this compound vary under different pH conditions?

  • Acidic Conditions (pH <3) : Rapid hydrolysis of the benzyl group occurs, releasing DL-homoserine.
  • Neutral/Basic Conditions (pH 7–12) : Stable for >30 days at 25°C; degradation accelerates above 40°C .
  • Experimental Design : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to predict shelf life .

Data Contradiction Alert : Some studies report faster degradation at pH 7 due to trace metal ions. Pre-treat solvents with EDTA to chelate metals and validate results .

Q. What functional groups in this compound are reactive in biological systems?

  • Benzyl Ether : Susceptible to enzymatic cleavage by esterases in microbial or mammalian systems.
  • Amino/Carboxyl Groups : Participate in peptide bond formation or Schiff base reactions .
  • Research Application : Use radiolabeled (¹⁴C-benzyl) derivatives to track metabolic pathways in cell cultures .

Q. How can researchers access authoritative databases for structural analogs of this compound?

  • Emolecules : Search via drawn chemical structures to find analogs (e.g., N-(3-Oxooctanoyl)-DL-homoserine lactone) .
  • OJOSE : Cross-reference 60+ databases for journal articles on homoserine derivatives .
  • ChemBlink : Validate physicochemical data against peer-reviewed studies .

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃
Molecular Weight209.24 g/mol
Solubility (Ethanol)<1 mg/mL
Stability (pH 7, 25°C)>30 days

Q. Table 2: Recommended Analytical Methods

TechniqueApplicationReference
Chiral HPLCEnantiomer separation
ESI-MSMolecular weight confirmation
1H NMRFunctional group analysis

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